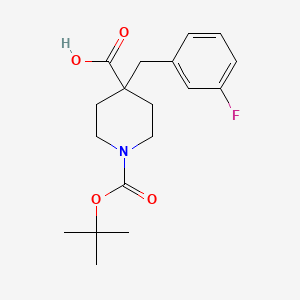

![molecular formula C14H14N6O B2728130 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide CAS No. 2034324-27-9](/img/structure/B2728130.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : The synthesis of pyrimidine derivatives, including triazolopyrimidines, typically involves condensation reactions. For instance, the condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one leads to a novel derivative with the triazolopyrimidine ring, showcasing the synthetic approach to crafting such complex molecules (Lahmidi et al., 2019).

Crystal Structure and Spectroscopic Characterization : Advanced techniques like X-ray single crystal diffraction (XRD) and spectroscopic methods (1H NMR, 13C NMR, and IR spectroscopy) are utilized to characterize the molecular structure and confirm the synthesis of triazolopyrimidine derivatives. These methods provide detailed insights into the geometrical parameters and molecular interactions within these compounds (Lahmidi et al., 2019).

Biological Activities

Antibacterial Activity : The antibacterial properties of triazolopyrimidine derivatives have been evaluated against various microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies reveal the potential of such compounds to act as effective antibacterial agents (Lahmidi et al., 2019).

Anticancer Potential : Research on new 3-heteroarylindoles, including those related to triazolopyrimidine, has shown moderate to high anticancer activity against various cell lines, like the MCF-7 human breast carcinoma cell line. This highlights the promise of these compounds in cancer treatment research (Abdelhamid et al., 2016).

Metabolic Disorder Treatment : Compounds including the nicotinamide and pyrimidine structure have been investigated as inhibitors for treating metabolic disorders, such as diabetes and obesity. These studies focus on the inhibition of specific enzymes or pathways, demonstrating the therapeutic potential of these compounds in managing metabolic syndromes (Sabnis, 2021).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines have aroused the interest of researchers due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . Therefore, the future directions of research could involve further exploration of these properties and the development of new derivatives with enhanced biological activities .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds have been reported to selectively bind to their targets, leading to inhibition .

Biochemical Pathways

Related compounds have been shown to impact various pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Result of Action

Similar compounds have been reported to exhibit significant inhibitory activity .

properties

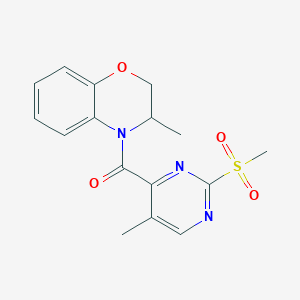

IUPAC Name |

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O/c21-13(12-4-2-5-15-8-12)16-6-1-3-11-7-17-14-18-10-19-20(14)9-11/h2,4-5,7-10H,1,3,6H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTMGVHCYXRBTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)

![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)

![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)